

A Comparative Guide to Doped Indium Nitride Monolayers: A First-Principles Perspective

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of doped **Indium Nitride** (InN) monolayers based on first-principles studies. Drawing from experimental and computational data, we delve into how different dopants modify the structural, electronic, and magnetic properties of two-dimensional InN, a material with promising applications in spintronics and nanoelectronics.

Introduction to Doped InN Monolayers

Indium Nitride (InN) in its two-dimensional monolayer form presents unique electronic and structural properties. As a pristine monolayer, it behaves as a semiconductor.[1][2] However, by introducing dopant atoms into the InN lattice, a process known as elemental doping, it is possible to tailor its characteristics to achieve desired functionalities, such as magnetism for spintronic devices.[1][2] First-principles calculations, based on Density Functional Theory (DFT), are a powerful tool to predict and understand the effects of such doping.

Comparative Analysis of Dopant Effects

The introduction of dopants into the InN monolayer can significantly alter its fundamental properties. The following tables summarize key quantitative data from various first-principles studies, offering a clear comparison between different dopant elements.

Table 1: Electronic Properties of Doped InN Monolayers



Dopant System	Functional	Band Gap (eV)	Electronic Character
Pristine InN	PBE	0.37	Indirect Semiconductor
Pristine InN	HSE06	1.48	Indirect Semiconductor
Cr-doped InN	GGA+U	-	Magnetic Semiconductor
Fe-doped InN	GGA+U	-	Magnetic Semiconductor
Ni-doped InN	GGA+U	-	Half-metallic
Mg-doped InN	PBE	-	Half-metallic
Ca-doped InN	PBE	-	Half-metallic
In11ZnN12 Nanocage	B3LYP	Reduced vs. Pristine	Semiconductor
In11SiN12 Nanocage	B3LYP	Significantly Reduced vs. Pristine	Semiconductor

Data sourced from multiple first-principles studies.[1][2][3][4]

Table 2: Magnetic Properties of Doped InN Monolayers



Dopant System	Total Magnetic Moment (µB)	Magnetic Distribution	Ferromagnetic Coupling
Single In Vacancy	3.00	Primarily on N atoms near vacancy	-
Cr-doped InN	-	3d atoms and neighboring N atoms	Predicted Room- Temperature Ferromagnetism
Fe-doped InN	-	3d atoms and neighboring N atoms	Investigated
Ni-doped InN	-	3d atoms and neighboring N atoms	Investigated
Mg-doped InN	1.00	N atoms neighboring the dopants	-
Ca-doped InN	1.00	N atoms neighboring the dopants	-

Data sourced from multiple first-principles studies.[1][2][3]

Experimental and Computational Protocols

The data presented in this guide are derived from first-principles calculations based on Density Functional Theory (DFT). Below is a summary of the typical computational methodologies employed in these studies.

Density Functional Theory (DFT) Calculations:

- Software: Quantum ESPRESSO, Vienna Ab initio Simulation Package (VASP)
- Functionals:
 - Perdew-Burke-Ernzerhof (PBE): A generalized gradient approximation (GGA) functional used for structural optimization and electronic structure calculations.[1][2]

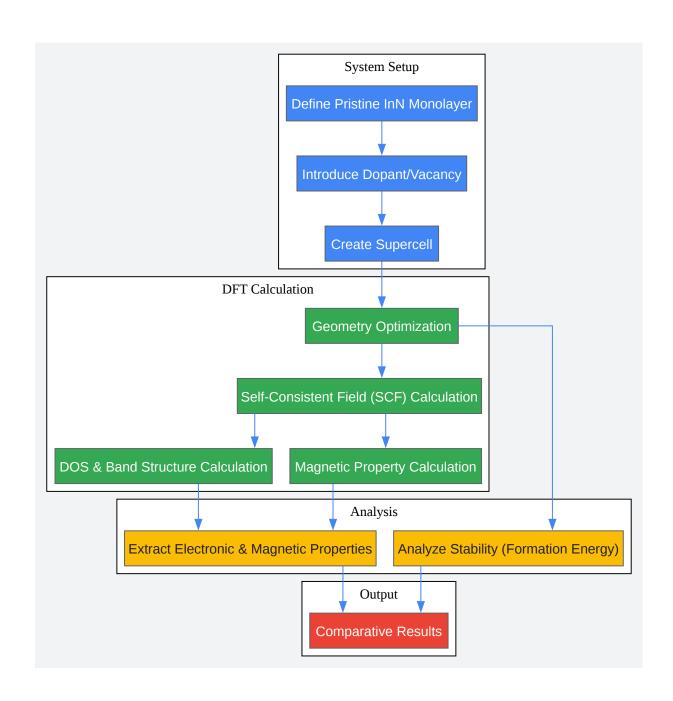


- Heyd-Scuseria-Ernzerhof (HSE06): A screened hybrid functional often used to obtain more accurate band gap values.[1][2]
- GGA+U: A method that adds an on-site Coulomb interaction term (U) to the GGA functional to better describe strongly correlated electrons, particularly in transition metal dopants.[3]
- Pseudopotentials: Projector augmented-wave (PAW) or ultrasoft pseudopotentials are used to describe the interaction between core and valence electrons.
- Supercell Approach: A supercell of the InN monolayer (e.g., 4x4x1 or 5x5x1) is created to model the doped system with a single dopant atom substituting an indium or nitrogen atom.
- Convergence Criteria: Calculations are considered converged when the forces on the atoms are below a certain threshold (e.g., 0.01 eV/Å) and the total energy difference between successive iterations is minimal (e.g., 10⁻⁵ eV).
- k-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of the k-point mesh is chosen to ensure convergence of the total energy.
- Spin Polarization: For magnetic systems, spin-polarized calculations are performed to determine the magnetic moments and magnetic ground state.

Visualizing First-Principles Studies of Doped InN

To better understand the workflow and the relationships explored in these computational studies, the following diagrams are provided.

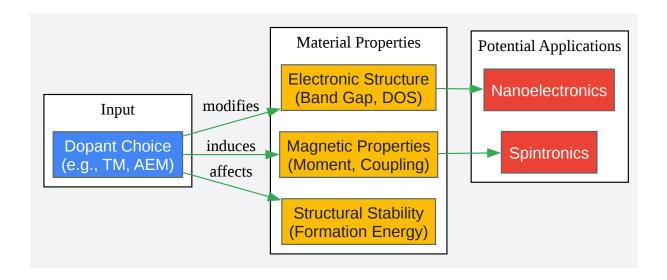




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Caption: A typical workflow for a first-principles study of doped InN monolayers.





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